

Technical Guide: Solubility and Stability of Acetophenone, 4',4'''-ethylenedi-

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Compound of Interest

Compound Name: Acetophenone, 4',4'''-ethylenedi-

Cat. No.: B1294620

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane, is an aromatic ketone with the chemical formula $C_{18}H_{18}O_2$.^[1] Its structure, featuring two acetophenone moieties linked by an ethylene bridge, suggests low aqueous solubility and potential for chemical reactivity typical of ketones. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound. Due to a lack of extensive experimental data in publicly accessible literature, this guide also furnishes detailed, standardized protocols for determining these critical physicochemical properties, which are essential for drug discovery and development processes.

Physicochemical Properties

A summary of the basic physicochemical properties for **Acetophenone, 4',4'''-ethylenedi-** is provided below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ O ₂	[1]
Molecular Weight	266.33 g/mol	[1][2]
CAS Number	793-06-6	[1][2]
Calculated Log ₁₀ Water Solubility (mol/L)	-5.21	[2]
Calculated Octanol/Water Partition Coefficient (logP)	3.877	[2]

Solubility Profile

Quantitative experimental data on the solubility of **Acetophenone, 4',4'''-ethylenedi-** in a range of organic solvents is not readily available in the reviewed literature. The calculated water solubility indicates that the compound is practically insoluble in water, a characteristic common for high molecular weight, lipophilic molecules.[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To determine the thermodynamic solubility of **Acetophenone, 4',4'''-ethylenedi-**, the shake-flask method is recommended as it is a well-established technique for poorly soluble compounds.[1]

1. Materials:

- **Acetophenone, 4',4'''-ethylenedi-** (pure solid)
- Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)
- Glass vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

2. Procedure:

- Add an excess amount of solid **Acetophenone, 4',4'''-ethylenedi-** to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions, respectively).
- Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach equilibrium.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Cease agitation and allow the solid to settle.
- Centrifuge the samples at a high speed to pellet any remaining solid particles.
- Carefully withdraw a clear aliquot of the supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated HPLC method.
- The solubility is expressed in units such as mg/mL or mol/L.

3. Data Analysis:

- Construct a calibration curve using standard solutions of **Acetophenone, 4',4'''-ethylenedi-**.
- From the calibration curve, determine the concentration of the compound in the diluted supernatant.
- Calculate the original solubility by accounting for the dilution factor.

Stability Profile

Specific experimental stability data for **Acetophenone, 4',4'''-ethylenedi-** is not available in the public domain. As an aryl ketone, its stability can be influenced by factors such as pH, temperature, and light. Ketones are generally stable but can undergo reactions such as reduction, oxidation, and photochemically induced reactions.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).^{[4][5]}

1. Forced Degradation (Stress Testing):

- Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
- Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
- Oxidative Conditions: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
- Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).
- Photostability: Expose a solution of the compound and the solid compound to light according to ICH Q1B guidelines.

2. Long-Term and Accelerated Stability Studies:

- Store samples of the compound under various temperature and humidity conditions as recommended by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated studies).^{[4][6]}
- Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).

3. Analytical Methodology:

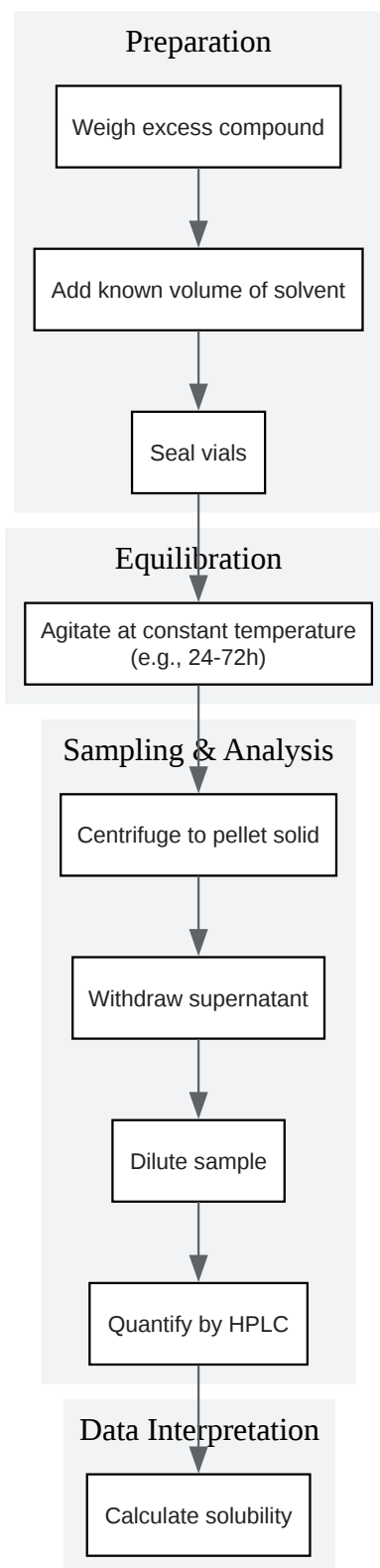
- A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, must be developed and validated. This method should be able to separate the parent compound from any degradation products.
- At each time point, analyze the samples for the appearance of the sample, assay of the active substance, and the presence of any degradation products.

4. Data Analysis:

- Quantify the amount of the parent compound remaining at each time point.
- Identify and quantify any major degradation products.
- Determine the degradation kinetics and predict the shelf-life of the compound under the tested storage conditions.

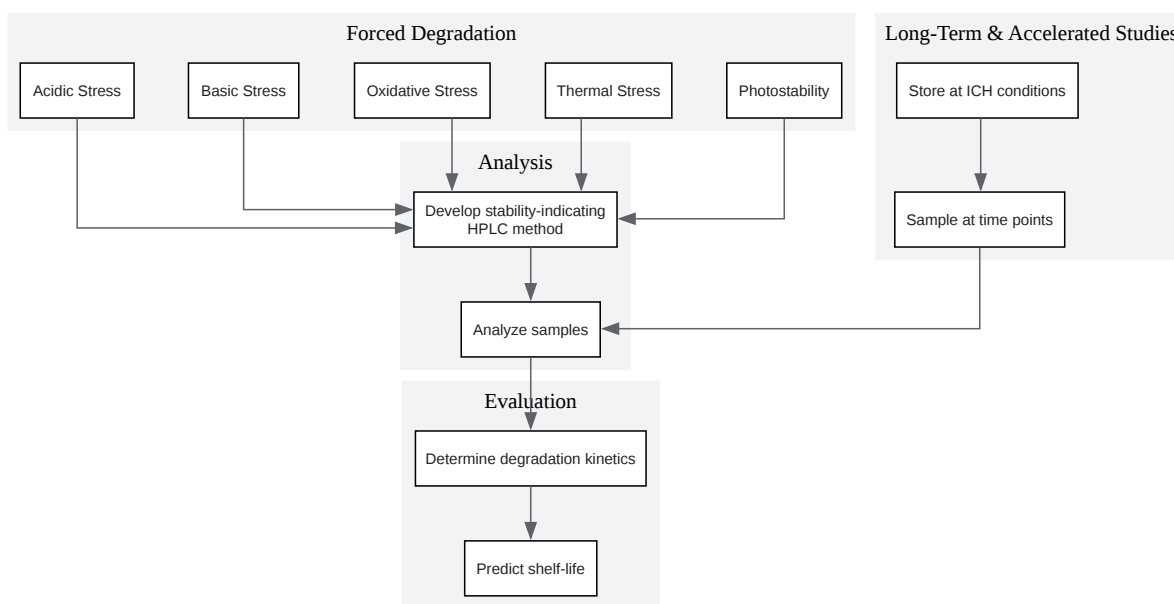
Experimental Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of **Acetophenone, 4',4'''-ethylenedi-**.



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Figure 1. Workflow for Solubility Determination.



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Figure 2. Workflow for Stability Assessment.

Conclusion

While specific experimental data for the solubility and stability of **Acetophenone, 4',4'''-ethylenedi-** is currently limited in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. The provided experimental protocols are based on established scientific principles and regulatory guidelines, ensuring the

generation of robust and reliable data. The inherent low aqueous solubility and the presence of reactive ketone functionalities underscore the importance of thorough experimental characterization for any potential application in drug development.

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